2-Cyclobutoxy-N-(cyclopropylmethyl)ethan-1-amine
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Overview
Description
2-Cyclobutoxy-N-(cyclopropylmethyl)ethan-1-amine is an organic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by the presence of a cyclobutoxy group and a cyclopropylmethyl group attached to an ethan-1-amine backbone. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutoxy-N-(cyclopropylmethyl)ethan-1-amine typically involves the following steps:
Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced through the reaction of cyclobutanol with an appropriate alkylating agent under basic conditions.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be attached to the ethan-1-amine backbone through a nucleophilic substitution reaction, where the amine group reacts with a cyclopropylmethyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutoxy-N-(cyclopropylmethyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with various functional groups.
Scientific Research Applications
2-Cyclobutoxy-N-(cyclopropylmethyl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxy-N-(cyclopropylmethyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Cyclobutoxy-N-(cyclopropylmethyl)ethan-1-amine: Unique due to the presence of both cyclobutoxy and cyclopropylmethyl groups.
2-Cyclobutoxyethan-1-amine: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
N-(Cyclopropylmethyl)ethan-1-amine: Lacks the cyclobutoxy group, leading to variations in reactivity and applications.
Uniqueness
This compound is unique due to the combination of cyclobutoxy and cyclopropylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This structural uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-cyclobutyloxy-N-(cyclopropylmethyl)ethanamine |
InChI |
InChI=1S/C10H19NO/c1-2-10(3-1)12-7-6-11-8-9-4-5-9/h9-11H,1-8H2 |
InChI Key |
XJIIWZDCQDSEHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OCCNCC2CC2 |
Origin of Product |
United States |
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